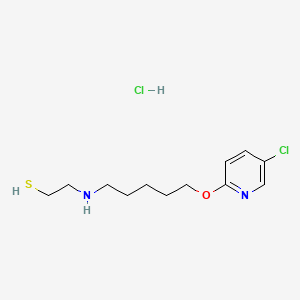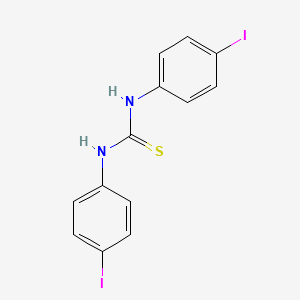
5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfinic acid group, and a 4-toluidino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid typically involves multi-step organic reactions. One common method starts with the naphthalene ring, which undergoes sulfonation to introduce the sulfinic acid group. The intermediate product is then subjected to a Friedel-Crafts acylation reaction to attach the 2-oxo-2-(4-toluidino)ethyl group. This process requires specific reaction conditions, including the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and acylation processes. These methods are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the 2-oxo-2-(4-toluidino)ethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Electrophiles like bromine or nitronium ions, in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfonic acid.
Reduction: 5-(2-Hydroxy-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the sulfinic acid group and the aromatic ring system suggests possible applications in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry
In industrial applications, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of colorants.
Wirkmechanismus
The mechanism by which 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinic acid group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Oxo-2-(4-aminophenyl)ethyl)-1-naphthalenesulfinic acid
- 5-(2-Oxo-2-(4-methylanilino)ethyl)-1-naphthalenesulfinic acid
- 5-(2-Oxo-2-(4-chloroanilino)ethyl)-1-naphthalenesulfinic acid
Uniqueness
Compared to similar compounds, 5-(2-Oxo-2-(4-toluidino)ethyl)-1-naphthalenesulfinic acid is unique due to the presence of the 4-toluidino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and industrial applications.
Eigenschaften
Molekularformel |
C19H17NO3S |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
5-[2-(4-methylanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C19H17NO3S/c1-13-8-10-15(11-9-13)20-19(21)12-14-4-2-6-17-16(14)5-3-7-18(17)24(22)23/h2-11H,12H2,1H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
KSHCLIFFNQVIBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C3C=CC=C(C3=CC=C2)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)

![Ethyl [5-(5-nitrofuran-2-yl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl]acetate](/img/structure/B11998746.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11998757.png)



![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)
